molecular formula C19H12F5N3O2S B2420583 2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 899759-76-3

2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2420583
CAS No.: 899759-76-3
M. Wt: 441.38
InChI Key: QVGDXJIYCQZNOF-UHFFFAOYSA-N
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Description

2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H12F5N3O2S and its molecular weight is 441.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structures related to "2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide" often undergo synthesis and characterization to explore their chemical behavior and structural properties. For example, studies on similar heterocyclic acetamides, like 2-Phenyl-N-(pyrazin-2-yl)acetamide, have been conducted to understand their crystal structures and molecular interactions through methods like X-ray diffraction, FTIR, and NMR spectroscopy. Such research is fundamental in the development of new materials with potential applications in pharmaceuticals and materials science (Nayak et al., 2014).

Antimicrobial and Antifungal Activities

Compounds structurally related to the query molecule have been investigated for their biological activities, including antimicrobial and antifungal effects. Research in this domain explores the potential of these compounds as the basis for new drugs and treatments. For instance, novel thiazole derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal strains, showcasing the importance of such compounds in the development of new therapeutic agents (Saravanan et al., 2010).

Photoinitiators for Polymerization

Research has also explored the use of similar compounds as photoinitiators in polymerization processes. For example, thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators have been synthesized for the preparation of PMMA hybrid networks in air atmosphere. These studies highlight the application of such compounds in the development of advanced materials with improved physical and chemical properties, demonstrating their potential in materials science and engineering (Batibay et al., 2020).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of coordination complexes derived from pyrazole-acetamide and their antioxidant activities have been studied, indicating the relevance of these compounds in the creation of complexes with potential medicinal or catalytic applications. Such research underscores the versatility of heterocyclic acetamides in forming coordination compounds with metal ions, which could be explored for various scientific applications (Chkirate et al., 2019).

Properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F5N3O2S/c20-13-6-5-11(9-14(13)21)27-8-7-25-17(18(27)29)30-10-16(28)26-15-4-2-1-3-12(15)19(22,23)24/h1-9H,10H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGDXJIYCQZNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.